

A Technical Guide to Benocyclidine-d10 for Research Applications

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Compound of Interest		
Compound Name:	Benocyclidine-d10	
Cat. No.:	B10766043	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Benocyclidine-d10** (BCP-d10), a deuterated analog of the potent and selective dopamine reuptake inhibitor, Benocyclidine (BCP). Primarily utilized as an internal standard, **Benocyclidine-d10** is an essential tool in forensic, pharmacological, and toxicological research for the accurate quantification of its parent compound.

Commercial Suppliers

Benocyclidine-d10 is available from several specialized chemical suppliers for research purposes. The following table summarizes key information from prominent vendors.

Supplier	Product Name	Purity	Available Quantities
Cayman Chemical	Benocyclidine-d10	≥99% deuterated forms (d1-d10)[1]	1 mg, 5 mg[1]
EvitaChem	Benocyclidine-d10	Not Specified	Inquire
CymitQuimica	Benocyclidine-d10	Min. 95%[2]	Inquire

Note: Availability and pricing are subject to change. This product is intended for forensic and research applications only and is not for human or veterinary use.[1][3]



Technical and Pharmacological Data

Benocyclidine-d10 is specifically designed for analytical applications, with its physical and chemical properties tailored for use in mass spectrometry. The pharmacological data provided corresponds to the non-deuterated parent compound, Benocyclidine (BCP), which informs its research context.

Property	Value	Source
Formal Name	1-(1-benzo[b]thien-2- ylcyclohexyl)-2,2,3,3,4,4,5,5,6, 6-d10-piperidine	Cayman Chemical[1]
Molecular Formula	C19H15D10NS	Cayman Chemical[1]
Molecular Weight	~309.5 g/mol	Cayman Chemical, CymitQuimica[1][2]
Appearance	White crystalline solid	EvitaChem[4]
Solubility	DMF: 5 mg/ml; Ethanol: 2 mg/ml	Cayman Chemical[1]
Storage	-20°C	Cayman Chemical[1]
Stability	≥ 5 years	Cayman Chemical[1]
BCP Dopamine Reuptake Inhibition (IC50)	8 nM	Cayman Chemical[1]
BCP NMDA Receptor Affinity (Ko.5)	6 μM (negligible affinity)	Cayman Chemical[1]

Mechanism of Action: Dopamine Reuptake Inhibition

The parent compound, Benocyclidine (BCP), is a potent and selective dopamine reuptake inhibitor (DRI).[1][3][5] It binds to the dopamine transporter (DAT), a protein on the membrane of presynaptic neurons, blocking the reabsorption of dopamine from the synaptic cleft. This action increases the extracellular concentration and duration of dopamine, leading to enhanced



dopaminergic neurotransmission. Unlike its structural precursor phencyclidine (PCP), BCP has negligible affinity for the NMDA receptor, meaning it does not produce the dissociative or hallucinogenic effects associated with PCP.[1][5]

Mechanism of Benocyclidine as a Dopamine Reuptake Inhibitor.

Experimental Protocols & Workflows

The primary application of **Benocyclidine-d10** is as an internal standard for the quantification of BCP in biological matrices (e.g., plasma, urine, tissue homogenates) via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantitative Analysis of BCP using Benocyclidine-d10 by LC-MS/MS

This protocol outlines a general methodology. Specific parameters such as solvent volumes, gradient conditions, and mass transitions must be optimized for the specific instrumentation and matrix used.

- 1. Materials and Reagents:
- Benocyclidine (BCP) analytical standard
- Benocyclidine-d10 internal standard (IS)
- Acetonitrile (ACN), HPLC-grade
- Methanol (MeOH), HPLC-grade
- Formic Acid (FA), LC-MS grade
- Ultrapure Water
- Biological matrix (e.g., plasma)
- Centrifuge tubes and vials
- 2. Standard and Sample Preparation:



- Stock Solutions (1 mg/mL): Prepare separate stock solutions of BCP and Benocyclidined10 in methanol.
- Working Solutions: Create a series of calibration standards by serially diluting the BCP stock solution with 50:50 ACN:Water. Prepare a separate working solution of **Benocyclidine-d10** (e.g., at 100 ng/mL).
- Sample Preparation (Protein Precipitation):
 - \circ Pipette 100 μ L of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
 - Add 20 μL of the Benocyclidine-d10 working solution (IS) to each tube and vortex briefly.
 - Add 300 μL of ice-cold acetonitrile to precipitate proteins.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean autosampler vial for analysis.
- 3. LC-MS/MS Conditions (Example):
- LC System: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and reequilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.



- Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs (transitions)
 must be optimized by infusing pure BCP and Benocyclidine-d10.
 - BCP Transition (Example): Q1: m/z 299.1 -> Q3: m/z 110.1
 - Benocyclidine-d10 Transition (Example): Q1: m/z 309.5 -> Q3: m/z 110.1 or another stable fragment.
- 4. Data Analysis:
- Integrate the peak areas for both the BCP and Benocyclidine-d10 MRM transitions.
- Calculate the ratio of the BCP peak area to the Benocyclidine-d10 peak area.
- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
- Determine the concentration of BCP in unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Quantitative Analysis using a Deuterated Internal Standard.

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